molecular formula C10H9BrO4 B6246533 2-bromo-5-(ethoxycarbonyl)benzoic acid CAS No. 1824598-55-1

2-bromo-5-(ethoxycarbonyl)benzoic acid

Cat. No. B6246533
CAS RN: 1824598-55-1
M. Wt: 273.1
InChI Key:
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Description

2-Bromo-5-(ethoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H9BrO4 . It is used in scientific experiments and in various industries.


Molecular Structure Analysis

The molecular structure of 2-bromo-5-(ethoxycarbonyl)benzoic acid can be represented by the InChI code: 1S/C10H9BrO4/c1-2-15-10(14)6-3-4-8(11)7(5-6)9(12)13/h3-5H,2H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-Bromo-5-(ethoxycarbonyl)benzoic acid is a powder with a molecular weight of 273.08 .

Safety and Hazards

2-Bromo-5-(ethoxycarbonyl)benzoic acid is classified under GHS07. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-5-(ethoxycarbonyl)benzoic acid can be achieved through a multi-step process involving the bromination of a starting material followed by esterification and carboxylation reactions.", "Starting Materials": [ "2-nitrobenzoic acid", "ethyl alcohol", "sodium hydroxide", "hydrogen peroxide", "hydrochloric acid", "sodium bicarbonate", "sodium carbonate", "bromine" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid using hydrogen gas and palladium catalyst", "Step 2: Esterification of 2-aminobenzoic acid with ethyl alcohol in the presence of sulfuric acid to form ethyl 2-aminobenzoate", "Step 3: Bromination of ethyl 2-aminobenzoate with bromine in acetic acid to form 2-bromoethyl 2-aminobenzoate", "Step 4: Hydrolysis of 2-bromoethyl 2-aminobenzoate with sodium hydroxide to form 2-bromo-2-carboxybenzaldehyde", "Step 5: Oxidation of 2-bromo-2-carboxybenzaldehyde with hydrogen peroxide and hydrochloric acid to form 2-bromo-5-formylbenzoic acid", "Step 6: Esterification of 2-bromo-5-formylbenzoic acid with ethyl alcohol in the presence of sulfuric acid to form ethyl 2-bromo-5-formylbenzoate", "Step 7: Hydrolysis of ethyl 2-bromo-5-formylbenzoate with sodium hydroxide to form 2-bromo-5-carboxybenzaldehyde", "Step 8: Decarboxylation of 2-bromo-5-carboxybenzaldehyde with sodium bicarbonate and heat to form 2-bromo-5-phenylformylbenzene", "Step 9: Bromination of 2-bromo-5-phenylformylbenzene with bromine in acetic acid to form 2-bromo-5-phenylformylbenzoic acid", "Step 10: Neutralization of 2-bromo-5-phenylformylbenzoic acid with sodium carbonate to form 2-bromo-5-(ethoxycarbonyl)benzoic acid" ] }

CAS RN

1824598-55-1

Product Name

2-bromo-5-(ethoxycarbonyl)benzoic acid

Molecular Formula

C10H9BrO4

Molecular Weight

273.1

Purity

95

Origin of Product

United States

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